4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline
Description
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and an aniline moiety at position 3 (PubChem entry, ). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULWMFJNQEXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyridine with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
The triazole and pyridine nitrogen atoms act as coordination sites for transition metals, forming stable complexes. These reactions are critical in materials science and catalysis.
| Metal Ion | Ligand Binding Sites | Complex Type | Application | Conditions | Reference |
|---|---|---|---|---|---|
| Cu(II) | Triazole (N2), Pyridine (N) | 2D Coordination Polymer | Catalytic oxidation | Methanol, 60°C | |
| Zn(II) | Triazole (N1, N2), Pyridine (N) | Metal-Organic Framework (MOF) | Gas storage | DMF, reflux | |
| Co(II) | Triazole (N1), Pyridine (N) | Mononuclear Complex | Magnetic materials | Ethanol, RT |
Mechanistic Insight :
- The triazole’s N1 and N2 atoms and pyridine’s lone pair enable polydentate coordination.
- Cu(II) complexes exhibit catalytic activity in aerobic oxidations due to redox-active metal centers.
Electrophilic Aromatic Substitution (EAS)
The aniline moiety undergoes regioselective electrophilic substitution, primarily at the para position relative to the amine group.
Key Observations :
- The electron-donating –NH₂ group activates the benzene ring, favoring para substitution.
- Steric hindrance from the triazole-pyridine system limits ortho substitution .
N-Alkylation of the Triazole Moiety
The triazole’s NH group undergoes alkylation under basic conditions, forming N-alkyl derivatives with enhanced lipophilicity.
Reaction Conditions :
- Alkylation proceeds via deprotonation of the triazole NH (pKa ~10–12) followed by nucleophilic substitution.
- Polar aprotic solvents (e.g., DMF) enhance reaction rates .
Acylation of the Aniline Amine
The aniline’s primary amine reacts with acylating agents to form amide derivatives, modulating solubility and bioactivity.
Applications :
Oxidation Reactions
The pyridine and triazole rings undergo selective oxidation under mild conditions.
Mechanism :
- Pyridine N-oxidation occurs via electrophilic attack by peracids .
- Triazole oxidation is less favored due to aromatic stabilization.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
| Compound | Structural Difference | Reactivity Profile |
|---|---|---|
| 4-(1H-1,2,4-triazol-3-yl)aniline | Lacks pyridine ring | Lower coordination capacity; reduced catalytic activity |
| 5-(Pyridin-4-yl)-1H-pyrazole | Pyrazole instead of triazole | Faster electrophilic substitution but weaker metal binding |
Unique Features :
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that benzoxazole derivatives, including 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens such as Bacillus subtilis and Candida albicans . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxazole ring can enhance biological efficacy, providing a pathway for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies . Interaction studies reveal that these compounds can bind to proteins involved in cancer cell proliferation pathways, facilitating the design of more effective therapeutics .
Pharmaceutical Development
The synthesis of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole can be achieved through various methods, including amidation reactions and photostimulated processes . These methods avoid harsh conditions and toxic reagents, making the production of this compound suitable for pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole is characterized by its ability to undergo electrophilic substitution reactions due to the electron-rich nature of the pyrrole nitrogen. This property allows for the development of new derivatives with tailored functionalities .
Table 1: Summary of Synthetic Methods
| Method | Description | Advantages |
|---|---|---|
| Amidation Reaction | Involves 2-haloanilines with carboxylic acids derived from pyrrole | Avoids transition metals; mild conditions |
| Photostimulated Reactions | Utilizes light to induce reactions leading to C–O bond formation | Efficient; allows for various substituents |
| Low-temperature Reactions | Employs ethyl acetoacetate followed by reduction steps | High diastereomeric excess; versatile |
Materials Science Applications
The unique properties of 2-methyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole may also lend themselves to applications in materials science. Its potential as an intermediate in organic synthesis could facilitate the development of novel materials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazole derivatives against Bacillus subtilis and Candida albicans. The results indicated that modifications on the benzoxazole scaffold significantly enhanced antimicrobial potency. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain benzoxazole derivatives selectively inhibited cancer cell proliferation while exhibiting low toxicity towards normal cells. The study utilized various concentrations (from 2 μM to 10 mM) and assessed cell viability using colorimetric assays. The findings support further exploration into these compounds as potential anticancer agents .
Mechanism of Action
The mechanism of action of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with its targets .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The triazole ring’s substitution pattern significantly influences melting points, solubility, and reactivity. Below is a comparative analysis of analogues:
Key Trends :
- Electron-withdrawing groups (e.g., Cl in 5n) increase melting points via enhanced intermolecular interactions.
- Alkyl/arylthio groups (e.g., butylthio in 5m) lower melting points but improve lipid membrane permeability .
- Methyl groups () reduce steric hindrance, enabling tighter crystal packing (mp ~158°C).
Biological Activity
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and can be represented structurally as follows:
This compound features a triazole ring connected to a pyridine moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. For example, one method involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization to form the triazole ring .
Anticancer Activity
Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10.5 | Induction of apoptosis |
| Colon Cancer | 8.2 | Cell cycle arrest |
| Lung Cancer | 7.0 | Inhibition of angiogenesis |
These results suggest that the compound may interfere with critical pathways in cancer cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger with promising results in inhibiting fungal growth at low concentrations .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Study : A study evaluated the effect of the compound on breast cancer cell lines and found that it induced significant apoptosis through caspase activation pathways.
- Antimicrobial Assessment : Another study focused on its antibacterial properties against multi-drug resistant strains, revealing that it could effectively inhibit bacterial growth where conventional antibiotics failed.
- Fungal Inhibition : Research indicated that the compound could inhibit fungal biofilm formation, suggesting potential applications in treating fungal infections in immunocompromised patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
